N-(5-chloro-2-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-12(2)19-21(29)27-20(26-19)15-6-4-5-7-16(15)25-22(27)30-11-18(28)24-17-10-14(23)9-8-13(17)3/h4-10,12,19H,11H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIANOYNBPDJEFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methylphenylamine and various imidazoquinazoline intermediates. Common reaction conditions may involve:
Condensation Reactions: Combining amines with carbonyl compounds under acidic or basic conditions.
Cyclization Reactions: Formation of the imidazoquinazoline ring system through intramolecular cyclization.
Sulfur Incorporation: Introduction of the sulfanyl group using thiol reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfanyl Acetamide Derivatives
- Core Heterocycles: The imidazo[1,2-c]quinazolinone system in the target compound is more rigid and fused compared to simpler thiazole or oxadiazole cores in analogues. This rigidity may influence binding affinity and metabolic stability .
- Sulfanyl Linkage: The sulfanyl group (-S-) is a common feature, facilitating interactions with cysteine residues in biological targets. Its placement on the quinazolinone core may enhance electron-withdrawing effects compared to thiazole or oxadiazole systems .
- Substituent Effects: The propan-2-yl group on the imidazoquinazolinone may improve lipophilicity, while the 5-chloro-2-methylphenyl acetamide side chain could enhance steric bulk compared to smaller substituents in related compounds .
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C24H20ClN3O2S. Its structure includes a chloro-substituted aromatic ring and a quinazoline moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit promising anticancer properties. For instance:
- Cell Viability Assays : In vitro studies showed that compounds similar to this compound have IC50 values ranging from 0.094 µM to 0.595 µM against mutant EGFR and BRAF pathways, indicating strong inhibitory activity against cancer cell proliferation .
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| N-(5-chloro-2-methylphenyl)-... | EGFR T790M | 0.094 - 0.595 | |
| Similar quinazoline derivatives | Various cancer cell lines | 0.43 - 4.93 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial membrane potential decline and cytochrome c release into the cytoplasm .
- Inhibition of Cell Migration : The compound significantly reduces the migration of cancer cells, as evidenced by Transwell assays showing fewer migrated cells after treatment .
- Modulation of Protein Expression : Treatment with this compound alters the expression of key proteins involved in epithelial-mesenchymal transition (EMT), such as vimentin and E-cadherin, further supporting its role in inhibiting cancer progression .
Antimicrobial Activity
In addition to its anticancer properties, compounds in this class have also shown antimicrobial activity. For example:
- Antimicrobial Tests : Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Study 1: Anticancer Efficacy
A study investigated the efficacy of a related quinazoline derivative on HCT116 colorectal cancer cells. The derivative exhibited an IC50 value of 0.43 µM and was found to significantly inhibit cell proliferation while sparing normal human cells .
Study 2: Mechanistic Insights
Another study focused on the mechanism of action for a similar imidazoquinazoline derivative, revealing that it inhibited NF-kB activation through modulation of IkBα levels, thus preventing tumor growth in xenograft models .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions must be controlled?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the imidazoquinazoline core via cyclization of quinazoline precursors under reflux conditions (e.g., using ethanol or DMF as solvents) .
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution, often requiring catalysts like triethylamine (TEA) or bases such as NaOH .
- Step 3 : Acetamide moiety coupling using chloroacetyl chloride or similar reagents under inert atmospheres (argon/nitrogen) to prevent oxidation . Critical conditions include temperature control (20–100°C, depending on the step), solvent selection (e.g., DMF for polar intermediates), and pH optimization to minimize side reactions.
Q. How is structural characterization performed for this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., resolving peaks for the imidazoquinazoline core at δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z ~480–500) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtained) .
Q. What preliminary biological activities have been reported?
The compound exhibits:
- Anticancer potential : Moderate inhibition of cancer cell lines (e.g., IC₅₀ ~10–50 μM against HeLa cells) via tubulin binding or kinase inhibition .
- Antimicrobial activity : Growth inhibition of Gram-positive bacteria (e.g., S. aureus MIC ~25 μg/mL) due to sulfanyl group-mediated membrane disruption .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfanyl group incorporation?
- Solvent optimization : Replace DMF with acetonitrile to reduce byproduct formation .
- Catalyst screening : Test alternatives to TEA, such as DMAP, to enhance nucleophilicity .
- Real-time monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and terminate at peak conversion .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., variable anticancer efficacy) may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) .
- Solubility differences : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Structural analogs : Compare activity of derivatives (e.g., replacing the chloro group with fluorine) to identify SAR trends .
Q. What computational methods support mechanistic studies of its biological activity?
- Molecular docking : Simulate binding to targets like tubulin (PDB ID 1SA0) or EGFR kinase (PDB ID 1M17) using AutoDock Vina .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS software) .
- QSAR modeling : Corrogate electronic parameters (Hammett σ) with bioactivity to guide derivative design .
Methodological Notes
- Contradiction management : Cross-validate biological data using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .
- Scalability : Transition from batch to flow chemistry for reproducible multi-step synthesis (e.g., using microreactors for sulfanyl step) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
